An In-depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is a substituted phenylethanol derivative of significant interest in medicinal chemistry and drug discovery. The unique combination of a methoxy and a trifluoromethyl group on the phenyl ring imparts specific physicochemical properties that are highly desirable in the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol, offering valuable insights for researchers in the pharmaceutical and life sciences.
While a specific CAS number for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is not readily found in major chemical databases, its structural components are well-characterized in numerous bioactive molecules. This guide will, therefore, leverage data from closely related analogues to provide a robust technical profile.
Physicochemical Properties
The properties of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol can be predicted based on the contributions of its constituent functional groups. The trifluoromethyl group is a strong electron-withdrawing group that increases lipophilicity, while the methoxy group can influence hydrogen bonding and overall polarity. The ethanol side chain provides a site for further chemical modification and contributes to the molecule's polarity.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C10H11F3O2 | Based on chemical structure |
| Molecular Weight | 220.19 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from similar phenylethanol derivatives[4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | The trifluoromethyl group increases lipophilicity.[1] |
| LogP (o/w) | Estimated to be in the range of 2.5 - 3.5 | The trifluoromethyl group significantly increases the octanol-water partition coefficient.[1] |
| pKa | The hydroxyl group is expected to have a pKa similar to other benzylic alcohols (~16-18) | General organic chemistry principles |
Synthesis and Workflow
A plausible synthetic route to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol can be designed starting from commercially available precursors. A common and effective method involves the reduction of a corresponding phenylacetic acid or its ester derivative.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous THF via the dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Work-up: Filter the resulting aluminum salts and wash the solid with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A typical workflow for the analytical characterization of the target compound.
Expected Analytical Data
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¹H NMR: Distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the ethanol side chain, and the hydroxyl proton.
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¹³C NMR: Resonances for all unique carbon atoms, including the trifluoromethyl carbon (which will show coupling with fluorine).
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¹⁹F NMR: A singlet corresponding to the CF₃ group.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-O stretches, and strong C-F stretches.
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High-Performance Liquid Chromatography (HPLC): A single major peak indicating high purity.[5]
Applications in Drug Development
The structural motifs present in 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol are of significant interest in medicinal chemistry for several reasons:
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Enhanced Lipophilicity and Permeability: The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life of a drug in the body.[1]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.[3]
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Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's properties.[1]
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Potential for Further Derivatization: The primary alcohol provides a convenient handle for further chemical modifications, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
This compound could serve as a key intermediate or a building block for the synthesis of more complex molecules targeting a wide range of diseases, including neurological disorders, inflammatory conditions, and cancer.[6] The presence of the trifluoromethyl group has been shown to be beneficial in a variety of drug classes.[7]
Conclusion
2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol represents a valuable scaffold for the development of new chemical entities in the pharmaceutical industry. Although not a widely cataloged compound, its synthesis is achievable through established organic chemistry methodologies. Its unique combination of functional groups suggests favorable physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the quality and reliability of research findings. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, molecules such as 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol will undoubtedly play a crucial role in advancing the frontiers of medicine.
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